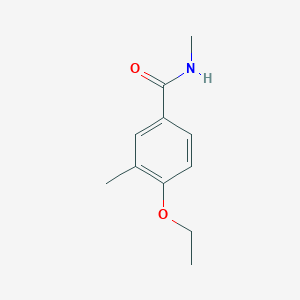

4-ethoxy-N,3-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-10-6-5-9(7-8(10)2)11(13)12-3/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCPUMHULNSTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Ethoxy N,3 Dimethylbenzamide

Established Synthetic Pathways for 4-ethoxy-N,3-dimethylbenzamide and Analogues

The traditional routes to benzamide (B126) synthesis are well-documented and provide a reliable framework for producing compounds like this compound. These methods typically involve the coupling of a carboxylic acid derivative with an amine.

The cornerstone of benzamide synthesis is the amide coupling reaction, a process that forms an amide bond between a carboxylic acid and an amine. researchgate.net This transformation is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.netresearchgate.net

A common and long-standing strategy involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. researchgate.net Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. researchgate.net The resulting acid chloride is highly electrophilic and readily reacts with an amine to form the desired benzamide. Another classical approach is the use of coupling agents, such as carbodiimides, which facilitate the reaction under milder conditions. researchgate.net

These methods, while effective, often necessitate stoichiometric amounts of activating reagents and can generate significant waste, prompting the development of more advanced catalytic strategies. researchgate.net

The synthesis of this compound would logically proceed from two key precursor molecules: a 4-ethoxy-3-methylbenzoic acid derivative and methylamine (B109427).

A plausible synthetic pathway can be inferred from the synthesis of analogous compounds. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides starts with 2-amino-3-methylbenzoic acid. sioc-journal.cn This starting material is first converted into an intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, which then reacts with aqueous methylamine to form the N,3-dimethylbenzamide core. sioc-journal.cn

Applying this logic to this compound, the primary precursor would be 4-ethoxy-3-methylbenzoic acid . This acid would first be activated, for example, by converting it to its acid chloride using thionyl chloride. This activated intermediate would then be reacted with methylamine (CH₃NH₂) in an appropriate solvent to yield the final product, this compound.

General reaction conditions for such amide couplings involve careful control of temperature, often starting at low temperatures (0–5 °C) and gradually warming to room temperature, and the use of an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Optimizing the yield and efficiency of benzamide synthesis is a critical aspect of process chemistry. Several factors can be manipulated to achieve the best possible outcome. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst loading, and the molar ratio of reactants. mdpi.commdpi.com

For example, in the synthesis of N-(pyridin-2-yl)-benzamides, various solvents were tested, with dichloromethane (DCM) providing the highest yield (82%) compared to others like toluene (B28343) (30%) or dioxane (52%). mdpi.com Temperature is also a crucial variable; the same study found 80 °C to be the optimal temperature, as lower temperatures resulted in incomplete reactions and higher temperatures led to the decomposition of reactants and products. mdpi.com

Recent advancements have employed Bayesian optimization algorithms to streamline the optimization of continuous flow synthesis processes for benzamides, efficiently identifying optimal reaction conditions such as temperature and reactant equivalents to maximize yield. rsc.org

Table 1: Factors Affecting Yield in Benzamide Synthesis

| Parameter | General Effect on Reaction | Example | Citation |

|---|---|---|---|

| Solvent | Can significantly influence reactant solubility and reaction rates. | Dichloromethane (DCM) gave an 82% yield, superior to toluene (30%) or dioxane (52%). | mdpi.com |

| Temperature | Affects reaction kinetics; optimal temperature balances reaction rate and reactant/product stability. | An optimal temperature of 80°C was identified; higher temperatures caused decomposition. | mdpi.com |

| Catalyst Loading | The amount of catalyst can impact reaction rate and cost-effectiveness. | A peak yield of 82% was achieved with a 10 mol% catalyst loading. | mdpi.com |

| Reactant Ratio | The stoichiometry of reactants can drive the reaction to completion or lead to side products. | A 1:1 molar ratio of reactants proved optimal, with excess reactant reducing the yield. | mdpi.com |

Development of Novel and Green Synthetic Approaches

In response to the limitations of classical methods, significant research has focused on developing more efficient, economical, and environmentally friendly strategies for synthesizing substituted benzamides.

One such strategy involves the direct conversion of benzylic primary alcohols into substituted benzamides using a combination of phenyliodine diacetate and sodium azide. exlibrisgroup.com Another innovative one-pot, catalyst-free method synthesizes benzamides from substituted aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol. researchgate.net This reaction is noted for being both economical and advantageous due to the absence of a catalyst. researchgate.net Furthermore, a three-step, one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides has been successfully demonstrated, starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn

Table 2: Examples of One-Pot Benzamide Syntheses

| Starting Materials | Reagents/Conditions | Key Feature | Citation |

|---|---|---|---|

| Benzylic primary alcohols | Phenyliodine diacetate, sodium azide | Step-economical direct conversion | exlibrisgroup.com |

| Substituted aldehydes, aminopyridines | Hydrogen peroxide, ethanol, reflux | Catalyst-free, economical | researchgate.net |

| 2-Aminobenzamide, aroyl chlorides | Ammonium thiocyanate, solvent-free or MeCN | Facile, efficient for N-substituted benzamides | pleiades.online |

The use of catalysts in amide bond formation is a key area of modern synthetic chemistry, offering pathways that are more efficient and sustainable than classical stoichiometric methods. unimi.it A wide range of catalytic systems have been explored.

Transition metals are frequently employed. For example, a nontoxic and inexpensive system using iron(II) chloride (FeCl₂) with caffeine (B1668208) as a stabilizing ligand has been shown to effectively catalyze benzamide formation from alcohols and amine hydrochlorides under microwave irradiation. researchgate.net Cobalt-catalyzed reactions have also been developed to achieve ortho-alkylation of secondary benzamides using an alkyl chloride. acs.org More recently, a manganese(I)-based catalyst has been reported for the highly efficient and selective methoxymethylation of primary amides using methanol, a process that liberates dihydrogen gas as the only byproduct. rsc.org

In addition to metal-based catalysts, heterogeneous catalysts are gaining traction as they can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. orientjchem.org For instance, SBA-Pr-SO₃H, a nanoporous solid acid catalyst, has been used effectively for the synthesis of benzamide derivatives under solvent-free conditions. orientjchem.org

Principles of Sustainable Synthesis in Benzamide Chemistry

The synthesis of benzamides, a crucial class of compounds in medicinal chemistry and material science, is increasingly guided by the principles of green and sustainable chemistry. rsc.orgtandfonline.comtandfonline.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Modern approaches to benzamide synthesis focus on several key areas of sustainability:

Solvent- and Catalyst-Free Conditions: A significant advancement in green chemistry is the development of synthetic routes that operate without solvents or catalysts, which are major contributors to chemical waste. For instance, the N-benzoylation of amines has been successfully achieved under solvent- and activation-free conditions using vinyl benzoate (B1203000) as the acyl donor. tandfonline.comtandfonline.com This method allows for the easy isolation of the desired benzamide products through simple crystallization. tandfonline.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Three-component reactions, where multiple starting materials are combined in a single step to form a complex product, are a prime example of high atom economy. The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives from isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives exemplifies such an efficient, green approach. nih.gov

Energy Efficiency: Utilizing energy-efficient methods like ultrasonic irradiation can accelerate reaction rates at ambient temperatures, reducing the energy consumption associated with heating. researchgate.net

These sustainable practices are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes for producing benzamides.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. walshmedicalmedia.com For this compound, the design and synthesis of analogues are crucial for exploring its pharmacological potential.

Rational Design of Structural Modifications

The rational design of analogues of this compound involves systematic modifications of its core structure to probe interactions with biological targets. Key areas for modification include the ethoxy group, the methyl group on the benzene (B151609) ring, and the N,N-dimethylamide moiety.

Modification of the Ethoxy Group: The ethoxy group at the 4-position can be varied to explore the impact of substituent size, lipophilicity, and hydrogen bonding capacity. Analogues could include methoxy (B1213986), propoxy, or longer alkyl chains to assess the effect of steric bulk and hydrophobicity. Introducing polar functional groups, such as a hydroxyethoxy group, could enhance aqueous solubility and introduce new hydrogen bonding interactions. walshmedicalmedia.com

Modification of the Aromatic Ring Substitution: The methyl group at the 3-position can be moved to other positions on the ring (positional isomers) or replaced with other substituents to evaluate electronic and steric effects. For example, replacing the methyl group with an electron-withdrawing group (e.g., a halogen) or an electron-donating group (e.g., an amino group) can significantly alter the electronic properties of the benzene ring and influence binding affinity.

Modification of the Amide Group: The N,N-dimethylamide is a key functional group that can be modified to alter the compound's properties. This is further explored in section 2.3.3.

The following table summarizes potential structural modifications for SAR studies.

| Modification Site | Original Group | Proposed Modifications | Rationale |

| 4-Position | Ethoxy (-OCH2CH3) | Methoxy (-OCH3), Isopropoxy (-OCH(CH3)2), Hydroxyethoxy (-OCH2CH2OH) | Explore steric and electronic effects, alter lipophilicity and solubility. |

| 3-Position | Methyl (-CH3) | Hydrogen (-H), Fluoro (-F), Chloro (-Cl), Amino (-NH2) | Investigate the impact of substituent size and electronic properties on activity. |

| Amide Nitrogen | N,3-dimethyl | N-ethyl-N-methyl, N-diethyl, Pyrrolidinyl, Piperidinyl | Modulate steric hindrance, basicity, and metabolic stability. |

Synthesis of Positional Isomers and Substituted Derivatives

The synthesis of positional isomers and other substituted derivatives is essential for a comprehensive SAR study. For instance, moving the methyl group from the 3-position to the 2- or 5-position would yield 4-ethoxy-N,2-dimethylbenzamide and 4-ethoxy-N,5-dimethylbenzamide, respectively.

The synthesis of such analogues typically involves the coupling of a suitably substituted benzoic acid with an amine. For example, the synthesis of 2-ethyl-N,3-dimethylbenzamide, a related analogue, has been reported with a yield of 86%. mdpi.com The general synthetic route would involve the preparation of the corresponding 4-ethoxy-substituted methylbenzoic acid, followed by activation (e.g., conversion to an acid chloride with thionyl chloride or oxalyl chloride) and subsequent reaction with dimethylamine (B145610).

A plausible synthetic scheme for a positional isomer like 4-ethoxy-N,2-dimethylbenzamide is outlined below:

Starting Material: 4-Hydroxy-2-methylbenzoic acid.

Alkylation: Reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., potassium carbonate) to form 4-ethoxy-2-methylbenzoic acid.

Amide Formation: Conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with dimethylamine to yield the final product, 4-ethoxy-N,2-dimethylbenzamide.

The following table presents data on the synthesis of related substituted benzamides, which can serve as a reference for developing synthetic routes for this compound analogues.

| Compound | Reactants | Catalyst/Reagent | Yield (%) | Reference |

| N,2-Dimethylbenzamide | N-methyl-1,2,3-benzotriazinone, Methyl tosylate | Ni/Mn, TBAI | 42 | mdpi.com |

| 2-Ethyl-N-methylbenzamide | N-methyl-1,2,3-benzotriazinone, Ethyl tosylate | Ni/Mn, TBAI | 90 | mdpi.com |

| 2-Ethyl-N,3-dimethylbenzamide | N,3-dimethyl-1,2,3-benzotriazinone, Ethyl tosylate | Ni/Mn, TBAI | 86 | mdpi.com |

Exploration of Different Amide Substitutions

Varying the substituents on the amide nitrogen is a common strategy in drug design to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. For this compound, replacing the two methyl groups with other alkyl groups or incorporating them into a cyclic structure can have significant effects.

Acyclic Amide Analogues: Synthesizing analogues with different N-alkyl groups, such as N-ethyl-N-methyl, N-diethyl, or N-propyl, can explore the impact of increased lipophilicity and steric bulk around the amide bond. These modifications can influence receptor binding, membrane permeability, and metabolic stability. The synthesis generally follows the standard procedure of reacting the corresponding acid chloride with the appropriate secondary amine (e.g., N-ethylmethylamine or diethylamine).

Cyclic Amide Analogues: Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, introduces conformational constraints and can alter the vector and orientation of the substituents. This can lead to enhanced binding affinity and selectivity for a biological target. The synthesis of these analogues would involve the reaction of 4-ethoxy-3-methylbenzoyl chloride with the desired cyclic secondary amine.

The choice of amide substitution can be guided by the desired physicochemical properties, as shown in the table below.

| Amide Moiety | Amine Precursor | Potential Effects |

| N-ethyl-N-methyl | N-ethylmethylamine | Increased lipophilicity, altered metabolic stability. |

| N,N-diethyl | Diethylamine | Further increase in lipophilicity and steric bulk. |

| Pyrrolidin-1-yl | Pyrrolidine | Conformational restriction, potential for improved binding. |

| Piperidin-1-yl | Piperidine | Increased size and conformational rigidity compared to pyrrolidine. |

| Morpholin-4-yl | Morpholine | Introduction of a polar ether linkage, potential for improved solubility. |

The synthesis of these diverse analogues allows for a thorough investigation of the SAR of this compound, paving the way for the identification of derivatives with optimized properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethoxy N,3 Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the complete assignment of a molecule's structure in solution.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 4-ethoxy-N,3-dimethylbenzamide.

The ¹H NMR spectrum would display distinct signals corresponding to each unique proton group. The integration of these signals confirms the number of protons in each environment. Key expected resonances include:

An ethyl group signal, characterized by a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons. These would appear in the upfield region, typical for aliphatic protons.

Two singlets corresponding to the two methyl groups: one attached to the aromatic ring (Ar-CH₃) and one to the amide nitrogen (N-CH₃).

Signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets, singlets) would confirm the 1,2,4-substitution pattern.

A broad singlet for the amide (N-H) proton, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to show signals for each of the 12 unique carbon atoms:

A signal for the carbonyl carbon (C=O) of the amide group, typically found in the downfield region (around 168-172 ppm).

Multiple signals in the aromatic region (typically 110-160 ppm) for the six carbons of the benzene ring, with those attached to the ethoxy and amide groups having distinct chemical shifts.

Signals for the ethoxy group carbons (O-CH₂ and CH₃).

Signals for the aromatic methyl carbon (Ar-CH₃) and the N-methyl carbon (N-CH₃).

The following tables summarize the predicted chemical shifts for this compound based on data from analogous structures like N,3-dimethylbenzamide and other substituted benzamides. rsc.org

Table 1: Predicted ¹H NMR Data for this compound Data is predictive and based on analogous compounds.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.4 | Triplet |

| Aromatic CH₃ | ~2.3 | Singlet |

| N-CH₃ | ~2.9 | Singlet / Doublet* |

| Ethoxy CH₂ | ~4.1 | Quartet |

| Aromatic CH | ~6.8 - 7.5 | Multiplets |

| Amide NH | ~6.3 | Broad Singlet |

\Splitting may be observed due to coupling with the NH proton.*

Table 2: Predicted ¹³C NMR Data for this compound Data is predictive and based on analogous compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Aromatic CH₃ | ~21 |

| N-CH₃ | ~27 |

| Ethoxy CH₂ | ~64 |

| Aromatic CH | ~110 - 130 |

| Aromatic C (quaternary) | ~130 - 160 |

| Amide C=O | ~170 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for confirming the precise connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethoxy group, confirming their adjacency. It would also reveal couplings between adjacent protons on the aromatic ring, helping to finalize their specific assignments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum. For example, the proton signal for the N-methyl group would show a correlation to the N-methyl carbon signal. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is instrumental in piecing together the entire molecular skeleton by connecting fragments. Key correlations for this compound would include:

A correlation from the N-methyl protons to the amide carbonyl carbon, confirming the N-methylbenzamide core.

Correlations from the ethoxy methylene protons to the aromatic carbon at position 4, confirming the position of the ethoxy group.

Correlations from the aromatic protons to neighboring quaternary carbons, piecing together the substituted benzene ring. youtube.com

NMR spectroscopy can also provide insights into the three-dimensional shape and dynamic behavior of the molecule in solution. copernicus.org For this compound, a key conformational feature is the restricted rotation around the amide C-N bond due to its partial double-bond character. cdnsciencepub.com This can lead to the existence of different rotational isomers (rotamers).

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms. For instance, an NOE enhancement between the N-methyl protons and a specific aromatic proton would provide evidence for a preferred orientation of the amide group relative to the benzene ring. Furthermore, variable-temperature NMR studies can be employed to measure the energy barrier to rotation around the C-N bond by observing changes in the NMR line shapes as the rate of exchange between conformers changes with temperature. cdnsciencepub.comauremn.org.br

X-Ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. uol.de The crystal diffracts the X-rays into a specific pattern of reflections, the intensities of which are measured. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. uol.de

The resulting structural solution provides an unambiguous determination of the molecule's absolute structure. For this compound, this would confirm the substitution pattern on the benzene ring and the geometry of the amide and ethoxy groups. The data generated includes precise measurements of all bond lengths and angles.

Table 3: Representative Bond Lengths and Angles from Analogous Benzamide (B126) Crystal Structures Data is illustrative and based on known crystal structures of related benzamide compounds.

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| C=O (carbonyl) | ~1.23 Å |

| C-N (amide) | ~1.33 Å |

| C-C (aromatic) | ~1.39 Å |

| C-O (ethoxy) | ~1.37 Å |

| Bond Angles (°) | |

| O=C-N (amide) | ~122° |

| C-N-C (amide) | ~121° |

| C-C-C (aromatic) | ~120° |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For this compound, the primary interactions expected to dictate the crystal structure are:

Hydrogen Bonding: The amide group is a classic hydrogen-bonding motif. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This often leads to the formation of chains or dimeric structures in the solid state, significantly influencing the crystal's stability and physical properties. researchgate.net

van der Waals Forces: Weaker dipole-dipole and dispersion forces also play a role in the final crystal packing arrangement.

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including the precise distances and angles of hydrogen bonds and the geometry of any π–π stacking arrangements.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. This value serves as a benchmark for experimental determination via HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) on a Time-of-Flight (TOF) or Orbitrap mass analyzer. rsc.orgmdpi.com The confirmation of the experimental mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Molecular Formula | Adduct | Theoretical m/z |

| C₁₁H₁₅NO₂ | [M+H]⁺ | 194.1176 |

| C₁₁H₁₅NO₂ | [M+Na]⁺ | 216.0995 |

| C₁₁H₁₅NO₂ | [M+K]⁺ | 232.0735 |

This table presents the calculated theoretical exact masses for common adducts of this compound, which would be compared against experimental HRMS data for elemental composition confirmation.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion or a protonated adduct of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 194.1176) would involve cleavages at the most labile bonds, such as the amide and ether linkages. Key fragmentation steps could include the loss of the dimethylamino group, the ethoxy group, and cleavage of the amide bond itself. Analysis of these fragments helps to piece together the molecular structure. While direct experimental MS/MS data for this specific compound is not available, the fragmentation of benzamides is well-understood. nist.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (Theoretical) |

| 194.1176 | Loss of dimethylamine (B145610) | C₉H₉O₂⁺ | 149.0603 |

| 194.1176 | Loss of ethylene (B1197577) from ethoxy group | C₉H₁₁NO₂⁺ | 166.0817 |

| 194.1176 | Cleavage yielding the 4-ethoxy-3-methylbenzoyl cation | C₁₀H₁₁O₂⁺ | 163.0759 |

| 163.0759 | Loss of carbon monoxide | C₉H₁₁O⁺ | 135.0810 |

| 194.1176 | Cleavage yielding the N,N-dimethylaminocarbonyl cation | C₃H₆NO⁺ | 72.0450 |

This table outlines potential fragmentation pathways and the corresponding theoretical m/z values for the product ions of this compound in an MS/MS experiment.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. These techniques are highly effective for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, characteristic bands for the amide, ether, and substituted benzene ring would be expected. The FT-IR spectra of related benzamide compounds provide a strong basis for these assignments. researchgate.netnist.govresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C-N (Amide) | Stretching | 1250 - 1350 |

| C-O (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Ether) | Symmetric Stretching | 1020 - 1075 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-H (Aromatic) | Out-of-plane Bending | 800 - 900 |

This table summarizes the predicted characteristic FT-IR absorption bands for the key functional groups in this compound based on data from analogous compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the vibrations of the benzene ring and the carbon skeleton of the benzamide moiety. The Raman spectrum provides additional structural information and can help to resolve ambiguities from the FT-IR spectrum. Studies on similar benzamides have demonstrated the utility of Raman spectroscopy in characterizing their vibrational modes. researchgate.netgoogle.comchemicalbook.com

Table 4: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O (Amide) | Stretching | 1620 - 1670 |

| Benzene Ring | Ring Breathing | 990 - 1010 |

| Benzene Ring | Trigonal Ring Breathing | ~1000 |

| C-C (Aromatic) | Stretching | 1580 - 1620 |

| C-H (Methyl) | Symmetric Bending | ~1380 |

| C-N (Amide) | Stretching | 1250 - 1350 |

This table presents the predicted prominent Raman shifts for this compound, focusing on the benzamide and aromatic ring vibrations, as inferred from related molecules.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific preclinical data for the compound "this compound" to populate the detailed pharmacological and biochemical sections requested. The research findings necessary to accurately detail its receptor binding affinities, enzyme inhibition profile, effects in cell-based assays, or specific molecular mechanism of action are not present in the public domain.

Generating an article with the specified level of detail would require fabricating data or using information from structurally related but distinct molecules, which would violate the core requirement of focusing solely on this compound. Scientific accuracy and adherence to the provided constraints cannot be simultaneously achieved in this case.

Preclinical Pharmacological and Biochemical Investigations of 4 Ethoxy N,3 Dimethylbenzamide

Elucidation of Molecular Mechanisms of Action (MOA)

Analysis of Downstream Signaling Cascades and Cellular Responses

The mechanism of action for benzamide (B126) derivatives typically involves interaction with specific enzymes or receptors, which in turn modulates downstream signaling pathways and elicits distinct cellular responses. ontosight.ai

Based on analogous compounds, 4-ethoxy-N,3-dimethylbenzamide could potentially interact with several classes of biological targets:

G-Protein Coupled Receptors (GPCRs): Many benzamides are known to be antagonists at dopamine (B1211576) and serotonin (B10506) receptors. For instance, compounds like Navarixin function as allosteric modulators of chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses. nottingham.ac.uk Antagonism of these receptors can inhibit downstream signaling cascades involving G-proteins, adenylyl cyclase, and calcium mobilization, ultimately affecting cell migration and inflammation. nottingham.ac.uknih.gov

Enzyme Inhibition: A significant number of benzamide derivatives function as enzyme inhibitors. For example, certain benzamides are potent inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation of gene expression. researchgate.net Inhibition of HDACs can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of tumor growth. researchgate.net Other benzamides have been shown to inhibit enzymes like 12-lipoxygenase, which is involved in inflammatory signaling pathways, or the bacterial cell division protein FtsZ, indicating potential for anti-inflammatory and antimicrobial applications, respectively. nih.govtandfonline.com

The expected cellular responses triggered by this compound would be a direct consequence of its primary molecular interactions. Potential responses include:

Modulation of Gene Expression: If acting as an HDAC inhibitor, the compound could alter the acetylation of histones and other proteins, leading to changes in the expression of genes that control cell cycle, apoptosis, and differentiation. researchgate.net

Inhibition of Cell Proliferation: By targeting proteins essential for cell division, such as FtsZ in bacteria or interfering with cell cycle checkpoints in cancer cells, the compound could halt proliferation. tandfonline.comnih.gov

Induction of Apoptosis: Many anticancer benzamides induce apoptosis. A study on 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated their ability to increase the sub-G1 cell population, a marker for apoptosis. d-nb.info

Anti-inflammatory Effects: By blocking chemokine or other inflammatory receptors, the compound could prevent the recruitment of immune cells to sites of inflammation. nottingham.ac.uk

Comparison of MOA with Related Benzamide Analogues

The mechanism of action (MOA) of this compound can be contextualized by comparing it to other well-characterized benzamides. The specific substitution pattern on the aromatic ring and the amide group dictates the target selectivity and pharmacological profile.

Antipsychotic Benzamides (e.g., Amisulpride): These compounds are typically selective antagonists of dopamine D2/D3 receptors. Their structure often includes a specific side chain at the N-position of the amide that is crucial for receptor binding. The N,N-dimethyl substitution in this compound is simpler and may lead to different receptor affinities.

Prokinetic Agents (e.g., Metoclopramide, Cisapride): These benzamides often act as 5-HT4 receptor agonists. Their structures are optimized for this interaction. While some benzamides have 5-HT receptor activity, the specific combination of substituents on this compound does not immediately suggest it belongs to this class without experimental validation. walshmedicalmedia.com

HDAC Inhibitors (e.g., Entinostat): These compounds typically feature a cap group (often an aromatic ring), a linker, and a zinc-binding group (like a hydroxamic acid or an o-aminobenzamide). researchgate.net The structure of this compound could potentially serve as a "cap" group, but it lacks a classical zinc-binding feature, making it less likely to be a typical HDAC inhibitor, though interaction with the enzyme cannot be ruled out. researchgate.net

Antimicrobial Benzamides (e.g., FtsZ inhibitors): Certain benzamides have been developed as inhibitors of the bacterial cell division protein FtsZ. The SAR for these compounds indicates that specific substitutions on the benzamide ring are critical for activity. tandfonline.com The 4-ethoxy and 3-methyl groups could potentially fit into the binding site of FtsZ.

The N,N-dimethylbenzamide moiety itself is found in compounds developed as serotonin transporter imaging agents and WEE1 kinase inhibitors, highlighting the chemical tractability of this scaffold for diverse biological targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR can be analyzed by considering the contribution of each substituent.

Systemic Investigation of Substituent Effects on Biological Activity

The biological activity of a benzamide derivative is highly sensitive to the nature and position of substituents on the phenyl ring and the amide nitrogen. walshmedicalmedia.com

The 4-Ethoxy Group: An ethoxy group at the para-position of the benzamide ring generally increases the lipophilicity of the molecule compared to a methoxy (B1213986) or hydroxyl group. This can influence membrane permeability and access to binding sites within proteins. In some series of bioactive compounds, an ethoxy group has been shown to be more favorable for activity than a methoxy group, potentially by providing a better fit into a hydrophobic pocket of the target protein. nih.gov In a series of KSP inhibitors, ethoxy derivatives proved less active, possibly due to reduced aqueous solubility. nih.gov

The 3-Methyl Group: A methyl group at the meta-position can have several effects. It can enhance binding through van der Waals interactions within a specific pocket of a target protein. It can also serve a steric role, potentially increasing selectivity by preventing the molecule from binding to off-targets. Furthermore, the methyl group can block a potential site of metabolic hydroxylation, which may increase the compound's metabolic stability and duration of action. In a series of Mycobacterium tuberculosis inhibitors, a methyl group at the C-5 position (equivalent to the 3-position relative to the amide in this context) was more active than larger groups. acs.org

The N,N-Dimethylamide Group: The substitution on the amide nitrogen is critical. The N,N-dimethyl group is relatively small and has been incorporated into many active compounds, including WEE1 inhibitors and serotonin transporter ligands. nih.govnih.gov In SAR studies of WEE1 inhibitors, a 3-dimethylamide analog showed a sequential decrease in activity compared to a dimethylaniline, suggesting steric constraints in the binding pocket. nih.gov The presence of two methyl groups prevents the formation of a hydrogen bond where the amide N-H would typically act as a donor, which can be a key determinant for target selectivity.

| Compound Analogue | Substitution Change | Inferred Effect on Activity | Rationale |

|---|---|---|---|

| 4-methoxy-N,3-dimethylbenzamide | -OC2H5 → -OCH3 | Potentially altered potency and solubility. | Methoxy group is less lipophilic than ethoxy, which can affect binding and pharmacokinetics. nih.gov |

| 4-ethoxy-N-methylbenzamide | 3-CH3 → 3-H | Likely decrease in potency or selectivity. | Removal of the methyl group eliminates potentially favorable steric/hydrophobic interactions and may expose the ring to metabolism. acs.org |

| 4-ethoxy-3-methyl-N-ethyl-N-methylbenzamide | -N(CH3)2 → -N(CH3)(C2H5) | Variable; could increase or decrease activity. | Slight increase in size and lipophilicity at the amide nitrogen can alter fit and interactions within the binding site. |

| 4-hydroxy-N,3-dimethylbenzamide | -OC2H5 → -OH | Significant change in properties and likely activity. | The hydroxyl group is a hydrogen bond donor and acceptor, and is more polar, which would drastically change interactions with a target protein compared to the more lipophilic ethoxy group. nih.gov |

Development of Pharmacophore Models for Ligand Design

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. These models are crucial tools in drug discovery for screening large compound libraries and designing new ligands. nih.gov

For a hypothetical target of this compound, a pharmacophore model could be constructed based on its key structural features. A five-featured model for a series of benzamide-based FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.com Another model for HDAC inhibitors included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net

A plausible pharmacophore model for a target binding this compound would likely include:

An Aromatic Ring (AR): Corresponding to the benzene (B151609) ring.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. The ether oxygen of the ethoxy group could also serve as an HBA.

Hydrophobic/Lipophilic Features (HY): The two methyl groups on the amide nitrogen, the methyl group on the ring, and the ethyl portion of the ethoxy group would create distinct hydrophobic regions essential for binding.

This model could be used to virtually screen for other compounds that share these 3D features and thus might have similar biological activity.

Insights into Key Structural Features Driving Potency and Selectivity

Synthesizing the SAR and pharmacophore data provides insights into what structural features of this compound are likely critical for its biological activity.

The Benzamide Core: This is the central scaffold. The amide carbonyl is a key interaction point, often forming a crucial hydrogen bond with an amino acid residue (e.g., a backbone N-H) in the target's binding site. nih.gov

The 4-Ethoxy Substituent: This group is likely a major determinant of potency and selectivity. Its size, shape, and lipophilicity would allow it to fit into a specific hydrophobic subpocket of a receptor or enzyme. The precise nature of the alkoxy group (methoxy vs. ethoxy vs. propoxy) often fine-tunes the binding affinity. nih.gov

The 3-Methyl Substituent: This small alkyl group likely plays a role in optimizing the fit within the binding pocket. Its position adjacent to the amide linkage can influence the rotational angle (dihedral angle) of the amide group relative to the ring, thereby orienting the N,N-dimethyl groups for optimal interaction or to avoid steric clashes. acs.org

The N,N-Dimethyl Group: This feature prevents hydrogen bond donation from the amide nitrogen, which immediately confers selectivity against targets that require an N-H donor. It also provides a defined hydrophobic feature that can interact with nonpolar residues in the binding site.

In essence, the combination of a moderately sized lipophilic group at the 4-position, a small steric/electronic modulator at the 3-position, and a specific N-disubstitution on the amide creates a unique chemical entity. Its specific biological activity would be determined by which protein target possesses a binding site that complementarily matches this precise three-dimensional arrangement of features.

Computational Chemistry and Molecular Modeling of 4 Ethoxy N,3 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzamide (B126) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netbhu.ac.inresearchgate.net This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Related Benzamide (4-ethoxy-2,3-difluoro benzamide) using DFT Data derived from studies on analogous compounds to illustrate typical computational outputs.

| Parameter | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Bond Angle (°) (B3LYP/6-311++G(d,p)) |

| C=O (Amide) | 1.222 | O=C-N: ~122° |

| C-N (Amide) | 1.358 | C-N-H: ~119° |

| C-C (Aromatic) | 1.382 - 1.392 | C-C-C (Aromatic): ~120° |

| C-O (Ethoxy) | 1.361 | C-O-C (Ethoxy): ~118° |

| N-H (Amide) | 1.008 | |

| Source: Adapted from research on 4-ethoxy-2,3-difluoro benzamide. researchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For benzamide derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the ethoxy group, while the LUMO is often centered on the carbonyl group and the aromatic ring, indicating these as the primary sites for electrophilic and nucleophilic attacks, respectively. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. bhu.ac.in It illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In a molecule like 4-ethoxy-N,3-dimethylbenzamide, MEP maps typically show a strong negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen, highlighting their roles as key sites for hydrogen bonding. bhu.ac.inresearchgate.net

Table 2: Frontier Orbital Energies for an Analogous Benzamide Compound Illustrative data based on computational studies of related molecules.

| Parameter | Energy (eV) |

| HOMO Energy | -6.41 |

| LUMO Energy | -1.87 |

| Energy Gap (ΔE) | 4.54 |

| Source: Adapted from research on 3,4-dimethylbenzamide (B1294666). researchgate.net |

Quantum chemical calculations can predict various spectroscopic properties from first principles, providing valuable data that can be used to confirm experimental findings or to understand the origins of spectral features. Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated frequencies and intensities for vibrational modes, such as the C=O stretch of the amide, N-H bending, and aromatic C-H stretching, can be compared with experimental spectra to validate the computed geometry and assign spectral bands. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of each atom in this compound.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target. The process generates multiple possible binding poses and scores them based on factors like intermolecular forces and geometric complementarity. Benzamide derivatives have been studied as ligands for various protein targets, including chemokine receptors like CXCR1 and CXCR2, where they often bind in allosteric sites. nih.govnottingham.ac.uk

For this compound, docking studies would predict its binding mode, identifying which amino acid residues in the protein's active site it is likely to interact with. The ethoxybenzamide moiety is well-suited to fit into hydrophobic pockets, while the N-methyl group can also contribute to these interactions. The specific orientation will depend on the unique topology of the target protein's binding pocket.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. nih.gov Molecular docking analysis provides detailed insights into these crucial interactions.

Hydrogen Bonding: This is a critical interaction for specificity and affinity. researchgate.net The amide group of this compound is a key hydrogen bonding motif. The amide proton (N-H) can act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid), while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor from a donor residue (e.g., the side chain of a lysine (B10760008) or serine). science.gov

Hydrophobic Interactions: These interactions are major drivers of binding affinity. nih.govbiorxiv.org The aromatic ring, the methyl groups, and the ethyl part of the ethoxy group of this compound can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions are stabilized by the hydrophobic effect, which involves the release of ordered water molecules from the binding site.

Table 3: Potential Intermolecular Interactions for this compound in a Protein Binding Site This table is a conceptual illustration of interaction types based on the molecule's structure.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Amide N-H | Hydrogen Bond (Donor) | Asp, Glu, Backbone C=O |

| Amide C=O | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, Thr, Asn, Gln |

| Benzene (B151609) Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Ethoxy Group | Hydrophobic | Ala, Val, Leu, Ile, Pro |

| Methyl Groups | Hydrophobic | Ala, Val, Leu, Ile |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their function.

Development of Statistical Models for Activity Prediction of Benzamide Derivatives

The development of QSAR models for benzamide derivatives typically involves a series of steps. Initially, a dataset of benzamide compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then optimized using computational methods like Density Functional Theory (DFT). A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are subsequently calculated.

Statistical methods are then employed to build a mathematical model that links these descriptors to the observed biological activity. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Genetic Function Approximation (GFA). The robustness and predictive power of the resulting QSAR models are rigorously evaluated using internal and external validation techniques. For instance, a study on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase2 inhibitors utilized GFA to develop a 2D-QSAR model with a good correlation coefficient (r²) of 0.794 and a cross-validated correlation coefficient (q²) of 0.634. Another study on benzamide derivatives as ROCK1 inhibitors reported a Comparative Molecular Field Analysis (CoMFA) model with a q² of 0.616 and a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with a q² of 0.740, indicating good predictability.

A hypothetical QSAR study on a series of benzamide derivatives, including this compound, might yield a statistical model represented by an equation similar to the following hypothetical example:

pIC₅₀ = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and a, b, and c are the coefficients for the respective molecular descriptors.

Identification of Physicochemical Descriptors Correlating with Biological Activity

The analysis of QSAR models allows for the identification of physicochemical descriptors that have a significant impact on the biological activity of benzamide derivatives. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For various classes of benzamide derivatives, studies have highlighted the importance of different descriptors. For example, in a study of N-(2-Aminophenyl)-Benzamide derivatives, descriptors such as the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, and the sum of atomic polarizabilities were found to be crucial for their biological activity. In another QSAR study on benzamide derivatives inhibiting endothelial cell reproduction, descriptors related to masses, electronegativities, and van der Waals volumes were identified as important. Research on aminophenyl benzamide derivatives as histone deacetylase inhibitors suggested that hydrophobic character is crucial for their inhibitory activity, with hydrogen bond donating groups also contributing positively.

Based on the structure of this compound, key physicochemical descriptors that would likely be considered in a QSAR analysis are presented in the table below.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity of this compound |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | The ethoxy and dimethyl groups would contribute to the overall lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets of a target protein. |

| Electronic | Dipole Moment, HOMO/LUMO energies | The distribution of electron density, influenced by the ethoxy and amide groups, would be critical for electrostatic interactions with a biological target. The HOMO and LUMO energies would indicate its reactivity. |

| Steric | Molecular Volume, Molar Refractivity | The size and shape of the molecule, particularly the substitution pattern on the benzene ring and the N-alkyl groups, would affect how it fits into a binding site. |

| Topological | Number of Rotatable Bonds | The flexibility of the ethoxy and N-methyl groups could play a role in the molecule's ability to adopt an optimal conformation for binding. |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed insights into conformational changes, binding of a ligand to its receptor, and the stability of the resulting complex.

Analysis of Dynamic Behavior and Conformational Ensembles of this compound

MD simulations of this compound, likely in a solvent environment, would reveal its conformational flexibility. The simulation would track the rotational freedom around single bonds, such as those in the ethoxy group and the C-N amide bond. This analysis would generate a conformational ensemble, which is a collection of the different shapes the molecule can adopt at a given temperature. Understanding the preferred conformations is crucial as one particular conformation may be responsible for the molecule's biological activity. For instance, MD simulations on aryl benzamide derivatives have been used to explore the dynamic images of conformational diversity of ligand-receptor binding.

A key aspect to analyze would be the dihedral angle distribution, for example, between the plane of the benzamide and the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold in certain inhibitors, which has been shown to be important for activity. For this compound, the dihedral angle between the phenyl ring and the amide plane would be of significant interest.

Investigation of Ligand-Receptor Complex Stability and Binding Kinetics

When a potential biological target for this compound is identified, MD simulations can be used to study the stability of the ligand-receptor complex. After an initial docking of the ligand into the active site of the receptor, an MD simulation is run to observe the behavior of the complex over time.

The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD throughout the simulation suggests a stable binding mode. Furthermore, MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. Studies on benzamide derivatives have shown the importance of hydrogen bonding with specific amino acid residues in the active site of target proteins. For example, MD simulations of benzamide derivatives as ROCK1 inhibitors helped to confirm the stability of the compounds in the binding pocket.

The following table summarizes the key parameters that would be analyzed in an MD simulation study of a this compound-receptor complex.

| Parameter | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the protein and the ligand within the binding site. A stable RMSD suggests a stable complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein and the ligand upon binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the simulation time. | Determines the key hydrogen bond interactions that stabilize the complex and their persistence. |

| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Post-processing analysis of the MD trajectory to estimate the binding free energy of the ligand to the receptor. | Provides a quantitative measure of the binding affinity and allows for the identification of key residues contributing to the binding. |

Advanced Analytical Methodologies for Research on 4 Ethoxy N,3 Dimethylbenzamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 4-ethoxy-N,3-dimethylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct yet complementary roles.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the predominant technique for assessing the purity and conducting quantitative analysis of non-volatile, thermally labile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed to ensure high resolution, sensitivity, and reproducibility.

Method development would involve a systematic investigation of critical parameters. The choice of a stationary phase, often a C18 column, provides a nonpolar environment suitable for the retention of the aromatic amide. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized through gradient or isocratic elution to achieve optimal separation of the main compound from its potential impurities. Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance.

Once developed, the method undergoes rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The establishment of a linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Below is an illustrative data table summarizing the validation of a hypothetical HPLC method for this compound.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from placebo or known impurities |

Gas Chromatography (GC) for Volatile Components or Byproducts

While HPLC is ideal for the primary compound, gas chromatography (GC) is the preferred method for the analysis of volatile organic compounds that may be present as residual solvents from the synthesis or as volatile byproducts. Given the structure of this compound, potential volatile impurities could include starting materials or solvents used in its production.

In a typical GC analysis, a sample of this compound is dissolved in a suitable solvent and injected into the GC system. The instrument's high temperature injector port volatilizes the sample, which is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates the volatile components based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

A hypothetical GC method could be developed to screen for common synthesis solvents.

| Parameter | Condition |

| Column | DB-624 or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 5 min) to 220 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Spectrophotometric Methods for Concentration Determination in Research Samples

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a rapid and straightforward approach for determining the concentration of this compound in solution, provided the sample matrix is simple and free of interfering substances.

UV-Visible Spectroscopy for Quantitative Analysis and Purity Assessment

Due to the presence of a substituted benzene (B151609) ring, this compound is expected to absorb ultraviolet radiation. A UV-Visible spectrophotometer can be used to measure this absorbance. To perform a quantitative analysis, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This calibration curve can then be used to determine the concentration of unknown research samples. This method is particularly useful for in-process monitoring or for quick concentration checks.

An illustrative table of results for a UV-Visible spectroscopic analysis is provided below.

| Parameter | Value |

| Solvent | Ethanol |

| λmax | ~245 nm (hypothetical) |

| Linearity Range | 2-20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Molar Absorptivity (ε) | Calculated from the slope of the calibration curve |

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide unparalleled analytical power for the comprehensive characterization of complex samples and the definitive identification of unknown impurities.

LC-MS and GC-MS for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in modern chemical research.

LC-MS combines the superior separation capabilities of HPLC with the powerful identification ability of mass spectrometry. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data, which can reveal the molecular weight of the parent compound and its impurities. Fragmentation patterns, obtained through techniques like tandem MS (MS/MS), can be used to elucidate the structures of these components. This is particularly valuable for identifying and characterizing non-volatile, unexpected impurities or degradation products that may not be identifiable by other means.

GC-MS operates on a similar principle but is used for volatile components. It couples the separation power of GC with the detection capabilities of MS. This technique is highly effective for identifying trace levels of volatile byproducts or contaminants. The resulting mass spectra can be compared against extensive libraries (e.g., NIST) for rapid and reliable identification of known volatile compounds.

The application of these hyphenated techniques provides a detailed impurity profile, which is critical for understanding the synthesis process and ensuring the quality of the this compound being researched.

An extensive search for research on the application of capillary electrophoresis for the analysis of this compound has been conducted. The investigation aimed to find detailed scientific literature, including research findings and data, specifically for the chiral purity and impurity analysis of this compound using capillary electrophoresis.

Despite a thorough review of scientific databases and scholarly articles, no specific studies detailing the use of capillary electrophoresis for this compound were found. Consequently, there is no available data to populate the requested tables on chiral purity and impurity analysis for this particular compound.

General principles of capillary electrophoresis are widely applied to the analysis of related benzamide (B126) derivatives. nih.govresearchgate.netnih.govjapsonline.com For instance, capillary zone electrophoresis, often employing cyclodextrins as chiral selectors, is a common technique for the enantioseparation of various pharmaceuticals, including some benzamides. nih.govnih.govmdpi.com This method relies on the formation of temporary diastereomeric complexes between the analyte enantiomers and the chiral selector, which then allows for their separation based on differences in electrophoretic mobility. acs.org However, without specific research on this compound, any discussion of its analysis via capillary electrophoresis would be purely hypothetical and not based on scientific evidence.

Due to the lack of specific research and data for this compound in the context of capillary electrophoresis, it is not possible to generate the requested article with the specified detailed research findings and data tables.

Potential Applications of 4 Ethoxy N,3 Dimethylbenzamide in Academic Research Preclinical/theoretical

Hypothesized Therapeutic Utility Based on Preclinical Pharmacological Profiles

The benzamide (B126) scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific substitutions on 4-ethoxy-N,3-dimethylbenzamide—an ethoxy group at position 4, a methyl group at position 3, and an N,N-dimethylamide group—would theoretically modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.

G protein-coupled receptors (GPCRs) are a major class of drug targets, and various benzamide derivatives have been developed as modulators of these receptors. nih.govgoogle.com For instance, the gastroprokinetic agent Itopride, a benzamide derivative, functions as a dopamine (B1211576) D2 receptor antagonist. google.com The D2 receptor is a well-characterized GPCR. Furthermore, research into other complex benzamides indicates that the scaffold can achieve high affinity for certain 7-transmembrane (7TM) receptors, a category that encompasses GPCRs. bohrium.com The potential for a compound like this compound to act as a GPCR modulator would depend on how its specific substitution pattern allows it to fit into the orthosteric or allosteric binding sites of a given receptor. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, are of particular interest as they can offer greater specificity and a more nuanced control of receptor activity. nih.govgoogle.com

Monoamine Oxidase B (MAO-B) Inhibition: The inhibition of MAO-B is a key strategy in the treatment of neurodegenerative conditions like Parkinson's disease, as it can increase dopamine levels in the brain. bohrium.comtandfonline.com The benzamide structure is a recurring motif in the design of MAO-B inhibitors. Studies have shown that substituted benzamide derivatives can be potent and selective inhibitors of MAO-B, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. bohrium.comacs.orgjst.go.jp For example, a series of coumarin-benzamide hybrids were found to be highly selective for MAO-B, with compound 3i (N-(2-oxo-2H-chromen-6-yl)-3-chlorobenzamide) being a potent, competitive, and reversible inhibitor. tandfonline.com Similarly, benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents for Alzheimer's disease, demonstrating potent MAO-B inhibition. acs.org The specific substitutions on the benzamide ring are critical for activity and selectivity. tandfonline.comjst.go.jp This suggests that this compound could be a candidate for investigation as a potential MAO-B inhibitor.

Table 1: MAO-B Inhibitory Activity of Selected Benzamide Derivatives

| Compound Name | MAO-B IC₅₀ (µM) | Selectivity Index (SI) vs MAO-A | Reference |

|---|---|---|---|

| 3i (N-(2-oxo-2H-chromen-6-yl)-3-chlorobenzamide) | 0.095 | >421 | tandfonline.com |

| 8g (benzamide-hydroxypyridinone hybrid) | 0.0684 | 213 | acs.org |

| 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] bohrium.comucl.ac.ukdioxine-6-carboxamide) | 0.0083 | >4819 | jst.go.jp |

Kinesin Spindle Protein (Eg5) Inhibition: The kinesin spindle protein (Eg5), also known as KIF11, is a motor protein essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy. nih.govtandfonline.com Inhibiting Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. tandfonline.com The development of Eg5 inhibitors has explored various chemical scaffolds, including those incorporating a benzamide moiety. For instance, the clinical candidate AZD4877 is a complex benzamide derivative that acts as an Eg5 inhibitor. nih.gov While direct analogues are not publicly documented, the established role of benzamides in this class of inhibitors suggests a theoretical basis for exploring this compound and similar structures for activity against Eg5. nih.govgoogle.com

Consistent with the potential for Eg5 inhibition, many benzamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The introduction of different substituents onto the benzamide core can lead to compounds with significant and selective anticancer activity. For example, a 2-hydroxy-4-methoxy-substituted N-methylbenzimidazole benzamide derivative demonstrated selective activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.1 µM. Other studies on different classes of benzamides have also reported potent antiproliferative effects, highlighting the versatility of this scaffold in oncology research. ucl.ac.uk

Table 2: Antiproliferative Activity of Selected Benzamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-hydroxy-4-methoxy N-methylbenzimidazole benzamide (12 ) | MCF-7 (Breast) | 3.1 | |

| 3,4,5-trihydroxy N-methylbenzimidazole benzamide (36 ) | MCF-7 (Breast) | 4.8 |

Application as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein or pathway. Given the potential for benzamide derivatives to act as selective enzyme or receptor modulators, this compound could theoretically be developed as a chemical probe. For instance, a related compound, N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide, has been investigated as a biochemical probe for studying enzyme interactions and receptor binding. bohrium.com To be effective, a chemical probe must exhibit high potency and selectivity for its intended target. If this compound were found to be a potent and selective inhibitor of a particular enzyme, for example, it could be used to elucidate the role of that enzyme in various cellular processes.

Theoretical Considerations for Applications in Materials Science or Chemical Engineering

Beyond biological applications, the structural features of benzamides can be relevant to materials science. The arrangement of amide groups allows for the formation of strong hydrogen bonds, which can influence the self-assembly and crystal packing of molecules. These properties are critical in the design of novel organic materials. For example, some benzamide derivatives are noted for their potential use in developing new materials and chemical processes. Theoretical calculations on related compounds like 3,4-dimethylbenzamide (B1294666) have been used to analyze their molecular structure, stability, and nonlinear optical properties, which are relevant for optical limiting applications. Therefore, it is conceivable that this compound could be studied for its solid-state properties and potential use in the rational design of functional organic materials.

Future Directions and Emerging Research Avenues for 4 Ethoxy N,3 Dimethylbenzamide

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

Future research will likely focus on optimizing the synthesis of 4-ethoxy-N,3-dimethylbenzamide and creating a diverse library of derivatives to explore structure-activity relationships (SAR).